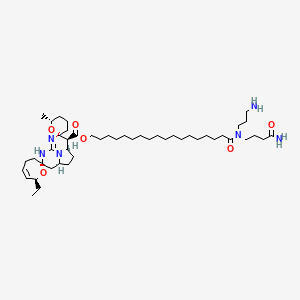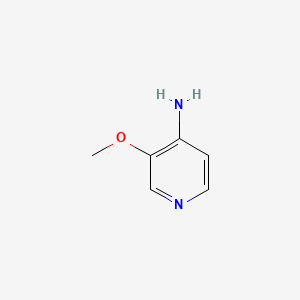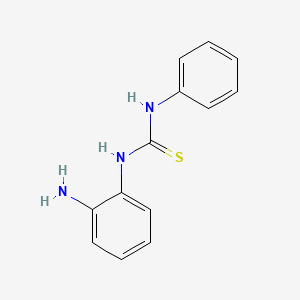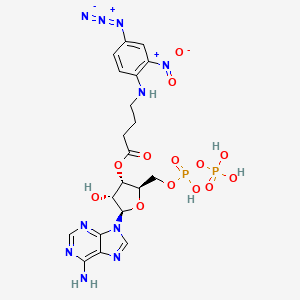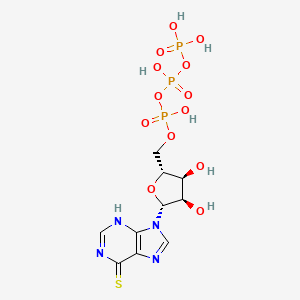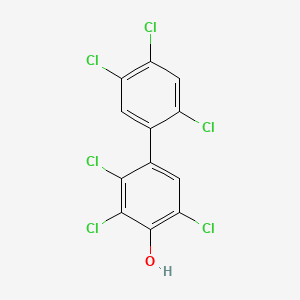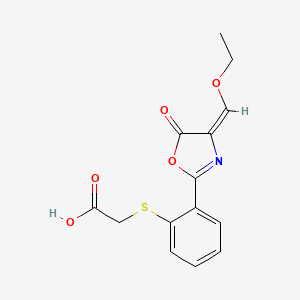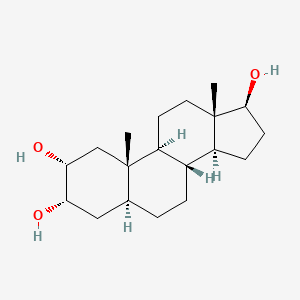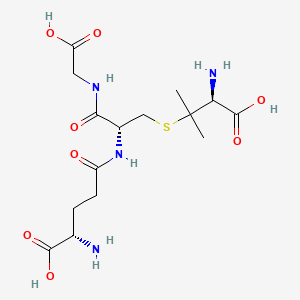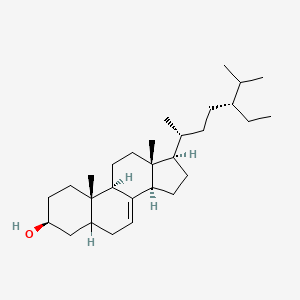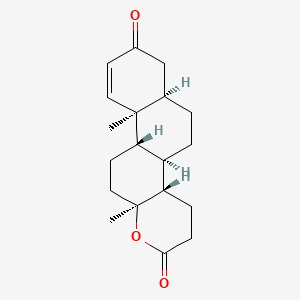
4,5-Dihydrotestolactone
Overview
Description
4,5-Dihydrotestolactone is a chemical compound with the CAS Registry Number 4269-77-6 . It is also known by the equivalent term 13-hydroxy-3-oxo-13,17-secoandrost-1-en-17-oic acid delta lactone .
Synthesis Analysis
The synthesis of 4,5-Dihydrotestolactone involves the transformation of Dehydroepiandrosterone (DHEA) through minor metabolic pathways induced by microbial contaminations . Filamentous fungus species can transform DHEA into different derivatives by 1,2-dehydrogenation and hydroxylation at C-6 or by Baeyer-Villiger (BV) lactonization of the D-ring .Molecular Structure Analysis
The molecular formula of 4,5-Dihydrotestolactone is C19H26O3. Its molecular weight is 302.41 g/mol. The structure of this compound is distinct in possessing a six-membered lactone ring .Chemical Reactions Analysis
DHEA may undergo isomerization and oxidation to form Androst-4-ene-3,17-dione (AD), which subsequently undergoes BV oxidation into testolactone . DHEA may also be transformed directly into its corresponding 3β-hydroxylactone .Scientific Research Applications
Metabolite Quantitation and Pharmacokinetics
- Quantitation in Biological Fluids : A method for quantifying both testolactone and its metabolite, 4,5-dihydrotestolactone, in plasma and urine using high-performance liquid chromatography has been developed. This method plays a crucial role in studying the pharmacokinetics of these compounds in patients (Pascucci et al., 1983).
Biotransformation and Ecotoxicology
- Zebrafish Water Tank Experiment : Research utilizing a zebrafish water tank model examined the biotransformation of testolactone and its metabolites, including 4,5-dihydrotestolactone. This study provides insights into the applicability of this model for steroid hormone elimination research and the impact of steroids on live organisms (Sardela et al., 2020).
Steroid Aromatase Inhibition
- Inhibition of Estradiol Production : Testolactone, which metabolizes into 4,5-dihydrotestolactone, has been noted for its potent inhibition of steroid aromatase. This leads to a reduction in estradiol and estrone, along with an increase in testosterone and androstenedione levels, offering insights into its potential therapeutic applications (Gooren, 1985).
Mechanism of Action
Future Directions
The future directions of 4,5-Dihydrotestolactone research could involve further exploration of its synthesis, chemical reactions, and mechanism of action. The World Anti-Doping Agency has drawn attention to the possible detection of Testolactone in urine samples resulting from the in situ transformation of DHEA , indicating potential applications in anti-doping tests.
properties
IUPAC Name |
(4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGNVLKFFBPCIQ-UTQPNVHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4C3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962625 | |
| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydrotestolactone | |
CAS RN |
4269-77-6 | |
| Record name | 4,5-Dihydrotestolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






